molecular formula C11H18N4 B8061232 cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B8061232
M. Wt: 206.29 g/mol
InChI Key: AYAKQPOECJQZHE-PHIMTYICSA-N
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Description

cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a pyrazole moiety linked to an octahydropyrrolo[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable amine to form an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The pyrazole moiety can participate in substitution reactions, where substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific combination of a pyrazole moiety with an octahydropyrrolo[3,4-c]pyrrole structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3aS,6aR)-5-[(1-methylpyrazol-4-yl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-14-5-9(2-13-14)6-15-7-10-3-12-4-11(10)8-15/h2,5,10-12H,3-4,6-8H2,1H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAKQPOECJQZHE-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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